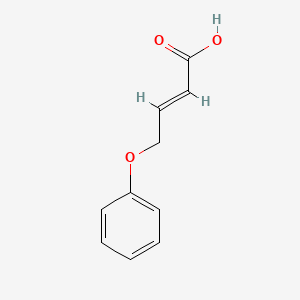

4-Phenoxy-2-butenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenoxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIZRXWCNRPRJL-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenoxy 2 Butenoic Acid

Established Reaction Pathways and Optimized Protocols

Traditional synthesis of 4-phenoxy-2-butenoic acid and its derivatives often relies on robust and well-documented reaction pathways. These methods, including nucleophilic substitution followed by hydrolysis and various condensation reactions, form the bedrock of its production.

Nucleophilic Substitution-Hydrolysis Pathways

A primary route to obtaining the core structure of this compound involves a two-step process beginning with nucleophilic substitution. This pathway typically utilizes a phenoxide nucleophile to displace a leaving group on a four-carbon electrophile, followed by hydrolysis of an ester group to yield the final carboxylic acid.

A representative synthesis involves the reaction of a phenol (B47542) with an ethyl bromoacetate derivative. Specifically, ethyl (2E)-4-bromo-3-alkoxybut-2-enoates can react with phenols in the presence of a weak base like potassium carbonate in a solvent such as acetone. yu.edu.jo The phenoxide, generated in situ, attacks the electrophilic carbon bearing the bromine atom, displacing it to form a 4-phenoxy-3-alkoxy-2-butenoic acid ester. yu.edu.jo Subsequent hydrolysis of the resulting ethyl ester, typically under acidic or basic conditions, would yield the desired this compound. This nucleophilic substitution reaction is a versatile method for creating the characteristic ether linkage of the target molecule. yu.edu.jo

Condensation Reactions, including Knoevenagel-Doebner Analogues

Condensation reactions provide another significant avenue for the synthesis of α,β-unsaturated acids like this compound. The Knoevenagel condensation and its Doebner modification are particularly relevant. wikipedia.orgalfa-chemistry.comchem-station.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

In a hypothetical Knoevenagel-Doebner pathway to this compound, phenoxyacetaldehyde would serve as the carbonyl component. The active hydrogen compound would be malonic acid. The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), often in a solvent like pyridine. wikipedia.orgchem-station.combu.edu The Doebner modification specifically uses pyridine as the solvent and often involves a carboxylic acid as the active methylene (B1212753) component, which facilitates a subsequent decarboxylation step. wikipedia.orgbu.eduorganic-chemistry.org The reaction proceeds through the formation of an intermediate that, upon heating, eliminates a molecule of water and carbon dioxide to generate the α,β-unsaturated carboxylic acid product. wikipedia.orgorganic-chemistry.org

The general mechanism involves three key steps:

Deprotonation: A base removes a proton from the active methylene compound (malonic acid) to create a nucleophilic enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (phenoxyacetaldehyde). alfa-chemistry.com

Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond, and with the Doebner modification, decarboxylation occurs to yield the final product. wikipedia.orgalfa-chemistry.com

Modern Approaches in Organic Synthesis

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods. These modern approaches, including microwave-assisted synthesis and various catalytic systems, offer significant improvements over classical methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to aldol-condensation reactions for the synthesis of 4-oxo-2-butenoic acids, which are structurally related to this compound. semanticscholar.orgnih.govrsc.orgresearchgate.net The methodology involves the condensation of a methyl ketone with glyoxylic acid under microwave irradiation. semanticscholar.orgnih.govrsc.org

This approach significantly reduces reaction times compared to conventional heating methods. google.com Studies have shown that different catalytic conditions are optimal depending on the substrate; for instance, aryl ketones react best with tosic acid as a catalyst, while aliphatic substrates show better results with pyrrolidine and acetic acid. semanticscholar.orgnih.govrsc.org This highlights the tunability of microwave-assisted synthesis. The application of this technology to a Knoevenagel-Doebner type reaction for this compound could similarly lead to enhanced efficiency.

Table 1: Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acid Derivatives

| Reactant (Methyl Ketone) | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Tosic Acid | 100 | 20 | 99 |

| 4-Methoxyacetophenone | Tosic Acid | 100 | 20 | 99 |

| Cyclohexyl Methyl Ketone | Pyrrolidine/Acetic Acid | 60 | 30 | 52 |

| 2-Hexanone | Pyrrolidine/Acetic Acid | 80 | 30 | 92 |

This table is based on data for the synthesis of 4-oxo-2-butenoic acids, illustrating the effectiveness of microwave-assisted techniques in related condensation reactions. semanticscholar.orgnih.gov

Catalytic Synthesis Routes and Catalyst Systems

The development of novel catalyst systems is a cornerstone of modern organic synthesis, offering pathways with high selectivity and efficiency. For reactions pertinent to the synthesis of this compound, such as condensation and substitution reactions, various catalysts are employed.

In the context of Knoevenagel condensations, heterogeneous base catalysts have been shown to be highly active. For example, reconstructed hydrotalcite can effectively catalyze carbon-carbon bond formations. organic-chemistry.org Other catalytic systems include indium(III) catalysts with acetic anhydride (B1165640) as a promoter and ionic liquids used with ethylenediammonium diacetate (EDDA). organic-chemistry.org These catalysts offer advantages such as easier separation from the reaction mixture and the potential for recycling.

For etherification reactions, which are central to the nucleophilic substitution pathway, phase-transfer catalysts can be employed to facilitate the reaction between the phenoxide and the alkyl halide, particularly when dealing with reactants of differing solubility.

Enzymatic Synthesis Approaches

Biocatalysis represents a frontier in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov While a specific enzymatic route for the complete synthesis of this compound is not widely documented, several classes of enzymes could be applied to key steps in its synthesis.

For instance, hydrolases could be used for the highly selective hydrolysis of an ester precursor to the final carboxylic acid, preventing side reactions that might occur under harsh chemical hydrolysis conditions. Furthermore, oxidoreductases, such as cytochrome P450 monooxygenases, are known for their ability to perform regio- and stereoselective hydroxylations. nih.gov A P450 enzyme was successfully used in the p-hydroxylation of (R)-2-phenoxypropionic acid, demonstrating the potential of enzymes to modify phenoxy-containing acids. nih.gov This suggests that enzymatic methods could be developed for late-stage functionalization or for the synthesis of chiral derivatives of this compound. The use of enzymes, or "biocatalysts," is a growing field for producing specialty chemicals. nih.gov

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, efficient, and economically viable manufacturing processes. Optimization at an industrial scale focuses on maximizing throughput, ensuring consistent product quality, minimizing costs, and enhancing safety and environmental sustainability. basetwo.ai Key to achieving these goals is the adoption of advanced synthetic methodologies, including continuous flow manufacturing and the implementation of strategies aimed at maximizing yield and purity.

Continuous Flow Reactor Methodologies

Continuous flow chemistry has emerged as a transformative technology for the large-scale synthesis of chemical compounds, offering significant advantages over traditional batch processing. ucl.ac.uk In a continuous flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. flinders.edu.au This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. flinders.edu.authieme-connect.de

The inherent design of flow reactors, characterized by a high surface-area-to-volume ratio, allows for highly efficient heat exchange. This is a critical safety advantage when dealing with exothermic reactions that can be difficult to control in large batch reactors. thieme-connect.de Furthermore, the small internal volume of the reactor at any given time, known as low reactive inventory, minimizes potential risks associated with hazardous reagents or unstable intermediates. thieme-connect.de

For the synthesis of compounds like this compound, flow chemistry can be implemented using various reactor types, such as packed-bed reactors. In this setup, a solid catalyst or reagent is immobilized within the reactor, and the reaction mixture flows through it. goflow.at This approach simplifies the purification process as the catalyst is easily separated from the product stream, facilitating its reuse and recycling. goflow.at The enhanced mass transfer and high local concentration of the catalyst in such systems can lead to significantly increased reaction rates compared to batch processes. goflow.at Recent advancements also include reactive extrusion, particularly twin-screw extrusion (TSE), which provides a scalable, solvent-free continuous method for organic synthesis. ucl.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Operation | Reagents are loaded into a vessel, reacted, and then the product is discharged. | Reagents are continuously fed into the reactor, and the product is continuously removed. ucl.ac.uk |

| Heat Transfer | Limited by the surface area of the vessel, can be inefficient for large volumes. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. thieme-connect.de |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaways. | Inherently safer due to small reactor volumes (low reactive inventory). thieme-connect.de |

| Process Control | More challenging to maintain consistent conditions throughout the batch. | Precise control over reaction time, temperature, and mixing. flinders.edu.au |

| Scalability | Scaling up can be complex and may require significant process redesign. | More straightforward scale-up by running the system for longer periods or by parallelization. flinders.edu.au |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

Scalable Preparation Routes

A key challenge in industrial synthesis is the development of a preparation route that is not only efficient in the lab but also scalable, cost-effective, and reliable for large-volume production. For derivatives of 2-butenoic acid, established chemical reactions such as the Friedel-Crafts acylation and aldol condensation are often employed. google.comsemanticscholar.org

The Friedel-Crafts reaction, for instance, has been utilized for the synthesis of 4-phenyl-4-oxo-2-butenoate derivatives, which are structurally related to this compound. google.com In one patented industrial process, an aromatic hydrocarbon reacts with a maleic anhydride derivative in the presence of an acid catalyst like aluminum chloride. google.com This method is designed to be completed in a relatively short timeframe of 1 to 10 hours, which is advantageous for industrial production schedules. google.com

Another scalable approach involves the aldol condensation between a ketone derivative and glyoxylic acid. semanticscholar.org Microwave-assisted versions of this reaction have been shown to be scalable to the millimole scale with no negative impact on yield, demonstrating the potential for larger-scale implementation. semanticscholar.org The choice of catalyst in such reactions can be critical and may depend on the specific substrates used. semanticscholar.org

The development of a scalable route for this compound would likely involve adapting and optimizing one of these foundational synthetic strategies. The process would focus on using readily available, low-cost starting materials, minimizing the number of synthetic steps, and choosing solvents and catalysts that are suitable for an industrial environment.

Purity and Yield Enhancement Strategies

Maximizing the purity and yield of this compound is paramount for an efficient industrial process. Several strategies can be employed, ranging from reaction optimization to the implementation of advanced process technologies.

Reaction Parameter Optimization: Fine-tuning reaction conditions is a primary method for enhancing yield. This includes optimizing temperature, reaction time, and the concentration of reactants and catalysts. For example, in the Friedel-Crafts synthesis of related butenoate derivatives, reaction temperatures are typically maintained between 0°C and 80°C to achieve high yields within a 1 to 4-hour timeframe. google.com

Catalyst Selection: The choice of catalyst can profoundly influence both the rate and selectivity of a reaction, thereby affecting yield and purity. In continuous flow systems, using heterogeneous catalysts in packed-bed reactors is a particularly effective strategy. goflow.at This not only can increase reaction rates but also prevents the catalyst from contaminating the final product, simplifying purification and reducing waste. goflow.at For aldol condensation routes, catalyst systems like pyrrolidine and acetic acid have been found to be effective for certain substrates. semanticscholar.org

Advanced Synthesis Techniques: The adoption of modern synthesis technologies can lead to significant improvements.

Continuous Flow Synthesis: As detailed previously, the precise control offered by flow reactors minimizes the formation of byproducts, leading to a purer product stream and often higher yields. flinders.edu.au

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. semanticscholar.org This has been successfully applied to the synthesis of 4-oxo-2-butenoic acids. semanticscholar.org

Table 2: Purity and Yield Enhancement Approaches

| Strategy | Description | Impact on Synthesis of this compound |

|---|---|---|

| Process Parameter Optimization | Systematic adjustment of temperature, pressure, stoichiometry, and reaction time. | Can identify optimal conditions to maximize conversion of reactants and minimize side-product formation. google.com |

| Catalyst Optimization | Selection of highly active and selective catalysts, including heterogeneous catalysts for ease of separation. | Improves reaction efficiency and simplifies product purification, directly boosting effective yield. goflow.at |

| Continuous Flow Processing | Employs microreactors or packed beds for superior process control and safety. goflow.at | Leads to higher product consistency, reduced byproduct formation, and potentially higher yields. flinders.edu.au |

| Solvent-Free Mechanochemistry | Utilizes mechanical force to drive reactions, often in the absence of bulk solvents. ucl.ac.uk | Eliminates the need for solvent removal, reduces waste, and can lead to highly pure products directly from the reactor. ucl.ac.uk |

| Microwave-Assisted Reaction | Application of microwave energy to accelerate chemical reactions. semanticscholar.org | Can significantly shorten reaction times and improve yields for relevant synthetic steps like aldol condensation. semanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of 4 Phenoxy 2 Butenoic Acid

α,β-Unsaturated Carboxylic Acid Reactivity

The reactivity of the α,β-unsaturated carboxylic acid portion of 4-phenoxy-2-butenoic acid is dominated by the conjugated system formed by the alkene and the carboxyl group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Michael Addition ReactionsThe Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds.lkouniv.ac.inIn this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the butenoic acid chain (the Michael acceptor).lkouniv.ac.inThis reactivity is due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond, making the β-carbon electron-deficient.nih.gov

The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. nih.gov Subsequent protonation of this intermediate, typically at the α-carbon, yields the final saturated product. nih.gov A wide range of nucleophiles, including thiols, amines, and stabilized carbanions (such as those derived from malonates), can participate in Michael additions. researchgate.net

While specific studies on this compound are scarce, the reaction is expected to proceed as follows:

Reaction Type: Michael (1,4-Conjugate) Addition

Nucleophile (Donor): Thiols (R-SH), Amines (R-NH2), Enolates

Electrophile (Acceptor): this compound

Site of Attack: β-carbon of the butenoic acid chain

| Michael Donor (Example) | Catalyst/Conditions | Expected Product Structure |

|---|---|---|

| Thiol (e.g., Cysteine) | Base or Nucleophile catalyst | Adduct with a new bond between the sulfur and the β-carbon |

| Amine (e.g., Glycine) | Typically proceeds without a catalyst | Adduct with a new bond between the nitrogen and the β-carbon |

| Malonic Ester Enolate | Base (e.g., NaOEt) | Adduct with a new C-C bond at the β-carbon |

Cycloaddition ReactionsThe carbon-carbon double bond in α,β-unsaturated carbonyl compounds can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.lkouniv.ac.inIn this type of reaction, the electron-deficient alkene of the butenoic acid would react with a conjugated diene to form a six-membered ring.lkouniv.ac.inThe reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group.

The reaction is typically concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. mdpi.com Although no specific Diels-Alder reactions involving this compound are documented in the available literature, its participation as a dienophile is theoretically plausible.

| Diene (Example) | Reaction Type | Expected Product |

|---|---|---|

| 1,3-Butadiene | [4+2] Diels-Alder | A cyclohexene-carboxylic acid derivative |

| Cyclopentadiene | [4+2] Diels-Alder | A bicyclic adduct with a norbornene-like framework |

Reduction ReactionsThe reduction of α,β-unsaturated carboxylic acids can occur at either the carbon-carbon double bond or the carboxylic acid group, depending on the reducing agent and reaction conditions.

Reduction of the C=C Double Bond (Conjugate Reduction): Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) can selectively reduce the alkene to yield 4-phenoxybutanoic acid.

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol. This process would likely also reduce the C=C double bond, yielding 4-phenoxybutan-1-ol. More selective reagents would be needed to reduce only the carboxyl group while preserving the alkene.

| Reagent | Functional Group Targeted | Expected Product |

|---|---|---|

| H₂ / Pd-C | Carbon-Carbon Double Bond | 4-Phenoxybutanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid and C=C Double Bond | 4-Phenoxybutan-1-ol |

Oxidation ReactionsThe alkene portion of this compound is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃), followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond. This would break the butenoic acid chain, yielding phenoxyacetic acid and glyoxylic acid (which may be further oxidized).

| Reagent | Reaction Type | Expected Products |

|---|---|---|

| 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Oxidative Cleavage (Ozonolysis) | Phenoxyacetaldehyde and Glyoxylic acid |

| KMnO₄ (hot, concentrated) | Oxidative Cleavage | Phenoxyacetic acid and Oxalic acid |

Phenoxy Moiety Reactivity

The phenoxy group consists of a phenyl ring attached to an oxygen atom. The oxygen atom's lone pairs of electrons are delocalized into the aromatic ring, making it an electron-rich system.

Electrophilic Aromatic Substitution StudiesThe phenoxy group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.uci.eduThe electron-donating nature of the ether oxygen increases the nucleophilicity of the benzene (B151609) ring, particularly at the positions ortho (C2, C6) and para (C4) to the oxygen.uci.eduTherefore, electrophiles will preferentially add at these positions. The deactivating effect of the butenoic acid chain on the ring is minimal due to the insulating ether linkage.

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-Bromo-4-phenoxy-2-butenoic acid and 4-(4-Bromophenoxy)-2-butenoic acid |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Nitrophenoxy)-2-butenoic acid and 4-(4-Nitrophenoxy)-2-butenoic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-(4-Acetylphenoxy)-2-butenoic acid |

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comlibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For the this compound scaffold, the phenyl ring is not inherently activated for nucleophilic aromatic substitution. The phenoxy group is generally considered electron-donating for the purposes of electrophilic substitution, and the butenoic acid substituent is too far removed to exert a strong, direct electron-withdrawing effect on the ring necessary to facilitate SNAr. Therefore, for a nucleophile to displace a leaving group (such as a halide) on the phenyl ring of a this compound derivative, the ring would need to be further substituted with potent electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com Without such activating groups, nucleophilic aromatic substitution on the phenoxy moiety is highly unfavorable.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can be readily converted into an ester through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com

The Fischer esterification is a reversible equilibrium reaction. chemguide.co.ukmasterorganicchemistry.com To drive the reaction toward the formation of the ester, an excess of the alcohol reactant is often used, and/or the water generated as a byproduct is removed from the reaction mixture, for instance, by azeotropic distillation. organic-chemistry.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comchemguide.co.uk This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. organic-chemistry.orgchemguide.co.uk A subsequent series of proton transfers leads to the formation of water as a good leaving group, which is eliminated to form the ester. masterorganicchemistry.com

Alternative methods that avoid the production of water include reacting the alcohol with more reactive derivatives of the carboxylic acid, such as an acyl chloride or acid anhydride (B1165640). organic-chemistry.orgchemguide.co.uk

Table 1: Examples of Esterification Reactions of this compound

| Alcohol Reactant | Catalyst/Conditions | Product Name |

| Methanol | H₂SO₄ (catalytic), Heat | Methyl 4-phenoxy-2-butenoate |

| Ethanol | TsOH (catalytic), Heat, Dean-Stark | Ethyl 4-phenoxy-2-butenoate |

| Isopropanol | H₂SO₄ (catalytic), Heat | Isopropyl 4-phenoxy-2-butenoate |

| Benzyl alcohol | DCC, DMAP | Benzyl 4-phenoxy-2-butenoate |

Beyond esterification, the carboxylic acid functional group of this compound can be transformed into a variety of other derivatives, most notably amides. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures to drive off water. nih.gov

More commonly, the carboxylic acid is first "activated" to increase its reactivity. nih.gov This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride, SOCl₂) or an acid anhydride. These activated derivatives then react readily with primary or secondary amines to form the corresponding amides.

Alternatively, a wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents, such as carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU), function by activating the carboxyl group in situ, making it susceptible to nucleophilic attack by the amine. Other synthetic routes include the Wolff rearrangement of α-diazoketones, which can react with amines to produce amides.

Table 2: Examples of Amidation Reactions of this compound

| Amine Reactant | Reagent/Conditions | Product Name |

| Ammonia | 1. SOCl₂ 2. Excess NH₃ | 4-Phenoxy-2-butenamide |

| Aniline | EDCI, HOBt | N-Phenyl-4-phenoxy-2-butenamide |

| Diethylamine | HATU, DIPEA | N,N-Diethyl-4-phenoxy-2-butenamide |

| Benzylamine | DCC | N-Benzyl-4-phenoxy-2-butenamide |

Rearrangement Reactions Involving the Phenoxybutenoate Scaffold

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is classified as a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orglibretexts.org The canonical aromatic Claisen rearrangement involves the thermal conversion of an allyl phenyl ether into an ortho-allylphenol. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, cyclic transition state, followed by a rapid tautomerization step that restores the aromaticity of the ring. organic-chemistry.orgmasterorganicchemistry.com

The structure of this compound (an aryl but-2-enyl ether) does not fit the precise template of an allyl aryl ether (C=C-C-O-Ar). However, analogous organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements of similar structures can be induced, often requiring thermal or Lewis acid-catalyzed conditions. For a rearrangement analogous to the ortho-Claisen to occur with the 4-phenoxy-2-butenoate scaffold, the butenoic acid chain would migrate from the ether oxygen to one of the ortho carbons of the phenyl ring.

If an ortho position is blocked, the migrating group may undergo a subsequent Cope rearrangement to the para position before rearomatization can occur. organic-chemistry.org While there are no widespread examples of enantioselective para-Claisen rearrangements, some enantioselective ortho-Claisen rearrangements have been achieved using chiral reagents with substrates capable of two-point binding. ed.ac.uk Variations of the Claisen rearrangement, such as the Eschenmoser-Claisen and Johnson-Claisen, allow for the formation of γ,δ-unsaturated amides and esters, respectively, demonstrating the versatility of this transformation. wikipedia.orglibretexts.org

The phenoxybutenoate scaffold, with its combination of an ether linkage, a carbon-carbon double bond, and a carboxylic acid, possesses the potential for various rearrangements beyond Claisen-type transformations. Such reactions can often be promoted by heat or by transition metal or Lewis acid catalysts.

Possible rearrangements could include:

Double Bond Isomerization: Under acidic or basic conditions, or with a suitable transition metal catalyst, the α,β-unsaturated double bond could potentially isomerize to the β,γ- or γ,δ-positions.

Decarboxylative Rearrangements: At high temperatures, the molecule could undergo decarboxylation, potentially followed by rearrangement of the resulting intermediate.

Catalytic Cascade Reactions: The combination of multiple functional groups allows for the design of cascade or tandem reactions, where an initial catalytic transformation triggers a subsequent rearrangement. nih.gov For example, a catalyst could coordinate to the molecule in a way that facilitates a sigmatropic shift that might not otherwise be thermally accessible. nih.gov The development of tandem processes that couple catalytic transformations with thermally mediated bond rearrangements is a growing area of synthetic chemistry. nih.gov

Detailed mechanistic studies would be required to determine the specific pathways and products for thermally or catalytically induced rearrangements of this compound itself.

Design, Synthesis, and Characterization of 4 Phenoxy 2 Butenoic Acid Derivatives and Analogues

Structural Modification Strategies

Structural modifications of 4-phenoxy-2-butenoic acid are systematically undertaken at three primary locations: the aromatic phenoxy ring, the aliphatic butenoic acid chain, and the terminal carboxylic acid group.

The phenoxy ring is a common target for substitution to modulate the electronic and lipophilic properties of the molecule. Introducing substituents such as halogens (e.g., fluorine, chlorine) or alkoxy groups (e.g., methoxy) can significantly influence the compound's behavior. For instance, halogenation can enhance binding affinity to target proteins through halogen bonding or alter metabolic stability. Alkoxylation can impact solubility and hydrogen bonding capabilities. These modifications are typically introduced by starting with an appropriately substituted phenol (B47542) during the synthesis. An example of a halogenated derivative is 4-(4-fluorophenoxy)butanoic acid chemscene.com.

Table 1: Examples of Substitutions on the Phenoxy Ring

| Substituent Group | Position on Ring | Potential Effect |

|---|---|---|

| Fluoro (-F) | para (4-position) | Increases lipophilicity, potential for halogen bonding |

| Chloro (-Cl) | ortho, meta, or para | Modifies electronic properties and metabolic stability |

The butenoic acid chain, characterized by its α,β-unsaturated carbonyl system, is a key reactive center. Modifications to this chain can alter the geometry and reactivity of the molecule. Strategies include saturation of the double bond to produce 4-phenoxybutanoic acid, or the introduction of substituents at the alpha or beta positions. The α,β-unsaturated motif is a versatile Michael acceptor, allowing for 1,4-addition reactions to introduce a wide variety of functional groups researchgate.net. Such transformations can lead to the creation of more complex molecular architectures and are crucial for exploring the chemical space around the core scaffold researchgate.net.

The carboxylic acid functional group is readily converted into a variety of ester and amide derivatives. This strategy is often employed to enhance cell permeability, alter solubility, or introduce new interaction points for biological targets.

Esterification : Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents researchgate.netorganic-chemistry.org. This transformation can produce a range of derivatives, from simple methyl or ethyl esters to more complex structures.

Amidation : Amides are formed by reacting the carboxylic acid with primary or secondary amines, often facilitated by peptide coupling reagents to form the amide bond organic-chemistry.orgmdpi.com. The synthesis of cinnamic acid amides and esters has been explored to evaluate their biological activities, demonstrating that the choice between an ester and an amide can significantly influence the resulting compound's properties nih.gov.

Table 2: Representative Ester and Amide Derivatives

| Derivative Type | Reactant | R Group Example |

|---|---|---|

| Ester | Methanol | -CH₃ |

| Ester | Ethanol | -CH₂CH₃ |

| Amide | Aniline | -C₆H₅ |

Synthetic Routes to Key Derivatives

The synthesis of this compound derivatives often involves multi-step sequences that build the molecule by connecting key fragments or by transforming the core structure into more complex heterocyclic systems.

A fundamental step in the synthesis of these compounds is the formation of the ether linkage between a phenol (or naphthol) and the four-carbon chain. A common and effective method is the Williamson ether synthesis. In this approach, a substituted phenol is first deprotonated with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an appropriate electrophile, such as an ethyl 4-halobutenoate (e.g., ethyl 4-bromobutenoate). Subsequent hydrolysis of the resulting ester yields the desired this compound derivative mdpi.com. This method is highly versatile, allowing for the incorporation of a wide array of substituted phenols and naphthols to generate a diverse library of analogues nih.govnih.gov.

The α,β-unsaturated carbonyl moiety present in this compound and its esters serves as an excellent precursor for the synthesis of five-membered heterocyclic rings, such as pyrazoles. The reaction of an α,β-unsaturated ketone or ester with hydrazine (B178648) hydrate (B1144303) is a classic and efficient method for constructing the pyrazole (B372694) ring nih.govmdpi.com. The reaction proceeds via a cyclocondensation mechanism. Initially, the hydrazine attacks the carbonyl carbon, followed by an intramolecular Michael addition to the β-carbon, leading to a pyrazoline intermediate. This intermediate can then be oxidized to the aromatic pyrazole ring mdpi.com. This synthetic strategy has been widely used to prepare a vast number of substituted pyrazole derivatives from various α,β-unsaturated precursors iscientific.orgarkat-usa.orgnih.gov.

Table 3: Examples of Heterocycles from this compound Derivatives

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazole derivative | Cyclocondensation |

Scaffold Diversity in Library Synthesis

Scaffold diversity is a critical attribute of compound libraries, significantly influencing their effectiveness in biological screening programs. nih.gov The synthesis of libraries with high scaffold diversity aims to move beyond simple functional group modifications and instead generate collections of molecules with fundamentally different core structures. nih.gov This approach enhances the exploration of novel areas of chemical space and increases the probability of discovering new biological activities. nih.gov

One powerful strategy to achieve this is the "build-couple-transform" paradigm. researchgate.net This method involves synthesizing a common intermediate scaffold which is then subjected to a variety of chemical transformations to produce a range of distinct molecular frameworks. researchgate.net For instance, a 4-oxo-2-butenamide scaffold can be diversified through reactions like 1,4-cyclizations, 3,4-cyclizations, and 1,4-additions, efficiently generating a library of lead-like compounds with significant structural variety. researchgate.net

A practical example involves the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters from a common precursor, which can then be treated with reagents like hydrazine hydrate to yield entirely different heterocyclic scaffolds, such as pyrazol-3-one derivatives. yu.edu.joyu.edu.jo This demonstrates how a single synthetic pathway can diverge to create multiple, distinct compound families.

| Common Precursor | Reaction Partner | Resulting Scaffold | Reference |

|---|---|---|---|

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate | Phenols or Naphthols | 4-Substituted-3-alkoxy-2-butenoic acid ester | yu.edu.joyu.edu.jo |

| 4-Substituted-3-alkoxy-2-butenoic acid ester | Hydrazine Hydrate | Pyrazol-3-one derivative | yu.edu.joyu.edu.jo |

Advanced Characterization Techniques for Derivatives

Following synthesis, the structural integrity and purity of each new derivative must be unequivocally confirmed. This is accomplished through a suite of advanced analytical techniques that provide detailed information about the elemental composition, molecular structure, and purity of the compounds. oaepublish.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule, providing a crucial check on its proposed structure and composition. lookchem.com The experimental percentages found are compared against the theoretical values calculated from the expected molecular formula.

For example, the elemental analysis of Ethyl (2E)-3-ethoxy-4-(naphthalen-2-yloxy)but-2-enoate yielded results that were in close agreement with the calculated values for its proposed formula, C₁₈H₂₀O₄. yu.edu.jo

Spectroscopic Fingerprinting (e.g., NMR, IR, MS)

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to elucidate the exact arrangement of atoms. yu.edu.jo

NMR spectroscopy (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, revealing the connectivity and stereochemistry of the molecule.

IR spectroscopy identifies the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

The characterization of Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate serves as a clear example, where ¹H and ¹³C NMR data precisely defined its structure. yu.edu.jo

| Technique | Observed Signals / Data | Reference |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ = 1.24 (t, J = 7.1 Hz, 3H), 3.66 (s, 3H), 4.13 (q, J = 7.1 Hz, 2H), 5.21 (s, 1H), 5.27 (s, 2H), 6.99 (dd, J = 9.3, 4.9 Hz, 2H), 8.14 (dd, J = 9.3, 4.9 Hz, 2H) | yu.edu.jo |

| ¹³C NMR (300 MHz, CDCl₃) | δ = 14.3 (CH₃), 56.2 (CH₃), 60.2 (CH₂), 65.2 (CH₂), 94.2 (CH), 114.8 (CH), 125.9 (CH), 141.8 (C), 163.6 (C), 166.8 (C), 167.8 (C) | yu.edu.jo |

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of synthesized compounds. nih.govnih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sigmaaldrich.com By monitoring the column eluent with a detector (e.g., UV), a chromatogram is produced where pure compounds ideally appear as single, sharp peaks. The area of the peak is proportional to the concentration of the compound.

The development of a robust HPLC method is crucial for ensuring the reliability of biological data. A typical method for a phenolic acid, for example, would specify the column, mobile phase composition, flow rate, and detection wavelength. oeno-one.eu Method validation ensures the approach is selective, precise, and robust for its intended purpose. iaea.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | oeno-one.eu |

| Mobile Phase | Water (77%), Acetonitrile (23%), with formic acid to pH 3.5 | oeno-one.eu |

| Flow Rate | 0.7 mL/min | oeno-one.eu |

| Temperature | 30 °C | oeno-one.eu |

| Detection | UV at 305 nm | oeno-one.eu |

Compound Index

| Compound Name |

|---|

| This compound |

| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate |

| Ethyl (2E)-3-ethoxy-4-(naphthalen-2-yloxy)but-2-enoate |

| Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate |

| p-coumaric acid |

| 4-oxo-2-butenamide |

Spectroscopic and Structural Elucidation of 4 Phenoxy 2 Butenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 4-phenoxy-2-butenoic acid, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to map out the connectivity of atoms.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the phenoxy group typically appear in the downfield region, generally between δ 6.8 and 7.4 ppm. The protons on the butenoic acid chain will have characteristic chemical shifts and coupling patterns. The olefinic protons (H-2 and H-3) are expected to resonate between δ 5.8 and 7.2 ppm, with their coupling constant indicating the stereochemistry of the double bond (typically around 15 Hz for a trans-configuration). The methylene (B1212753) protons adjacent to the phenoxy group (H-4) would likely appear as a doublet around δ 4.5-5.0 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 5.8 - 6.2 | Doublet |

| H-3 | 6.8 - 7.2 | Doublet of Triplets |

| H-4 | 4.5 - 5.0 | Doublet |

| Aromatic Protons | 6.8 - 7.4 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of δ 165-175 ppm. The carbon atoms of the aromatic ring will show signals between δ 115 and 160 ppm. The olefinic carbons (C-2 and C-3) are expected in the δ 120-145 ppm region. The methylene carbon adjacent to the oxygen (C-4) will likely resonate around δ 65-75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 165 - 175 |

| C-2 | 120 - 130 |

| C-3 | 140 - 150 |

| C-4 | 65 - 75 |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the olefinic protons H-2 and H-3, and between H-3 and the methylene protons H-4. This confirms the connectivity within the butenoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks between H-2 and C-2, H-3 and C-3, H-4 and C-4, as well as for each aromatic proton and its attached carbon. This allows for the unambiguous assignment of the carbon signals.

Infrared (IR) and Raman Spectroscopy Investigations

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific bond vibrations. The most prominent of these are the stretching and bending vibrations of the carboxylic acid, the carbon-carbon double bond, the ether linkage, and the aromatic ring.

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Alkenyl) | 3010-3040 |

| C-H stretch (Methylene) | 2850-2960 |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=C stretch (Alkene) | 1630-1650 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Ether) | 1200-1250 (asymmetric), 1000-1050 (symmetric) |

| O-H bend (Carboxylic acid) | 1395-1440 |

The IR and Raman spectra provide a clear fingerprint for the functional groups in this compound.

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. The strong C=O stretching vibration is expected around 1700 cm⁻¹.

Phenoxy Group: The presence of the phenoxy group is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching modes within the 1450-1600 cm⁻¹ region, and the strong asymmetric C-O-C (aryl-alkyl ether) stretching band typically observed around 1240 cm⁻¹. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Unsaturated Butenoic Acid Chain: The C=C stretching vibration of the butenoic acid chain is expected in the 1630-1650 cm⁻¹ region. The alkenyl C-H stretching vibration appears just above 3000 cm⁻¹.

The combination of these spectroscopic methods provides a detailed and robust characterization of the molecular structure of this compound and its derivatives.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Monoisotopic Mass | 178.06299 u |

| Average Mass | 178.184 g/mol |

Note: This data is theoretical and serves as a reference for potential HRMS analysis.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation patterns of similar structures, such as other carboxylic acids and phenoxy derivatives researchgate.netnih.govlibretexts.org. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45) libretexts.org. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and rearrangements.

A plausible fragmentation pattern for this compound would include:

Loss of the phenoxy radical (•OC₆H₅): This would lead to a fragment ion corresponding to the butenoic acid acylium ion.

Cleavage of the bond between the oxygen and the butenoic acid chain: This could result in a phenoxy radical and a charged butenoic acid fragment, or a phenoxide ion and a charged butenoic acid derivative.

Decarboxylation: The loss of CO₂ (44 u) is a common fragmentation pathway for carboxylic acids.

Formation of a phenol (B47542) ion (C₆H₅OH⁺): Rearrangement and cleavage can lead to the formation of a stable phenol ion.

The analysis of 4-phenylazo-phenoxyacetic acids has shown that the loss of the acetic acid moiety is a dominant fragmentation reaction, which suggests that for this compound, cleavage of the side chain would also be a significant pathway researchgate.net.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 178 | [C₁₀H₁₀O₃]⁺ (Molecular Ion) |

| 133 | [M - COOH]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol ion) |

| 85 | [C₄H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: This table represents a hypothetical fragmentation pattern based on the analysis of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the phenyl ring and the conjugated α,β-unsaturated carboxylic acid system.

The benzene (B151609) ring typically exhibits π → π* transitions. Unconjugated carboxylic acids generally absorb around 210 nm, which is often not practically useful for detailed analysis libretexts.org. However, in this compound, the presence of the phenoxy group and the conjugated double bond in the butenoic acid chain will influence the absorption maxima (λmax). The aromatic ring itself has characteristic absorptions, and its conjugation with the ether oxygen and the butenoic acid moiety will likely shift these absorptions to longer wavelengths (a bathochromic shift).

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected Absorption Region (nm) | Type of Transition |

| Phenyl Ring | ~250-280 | π → π |

| α,β-Unsaturated Carboxylic Acid | >210 | π → π |

Note: The exact λmax would need to be determined experimentally, but these are the expected regions of absorption based on the structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, extensive crystallographic studies have been conducted on a variety of phenoxyalkanoic acids, including phenoxyacetic acid, and various chloro- and methyl-substituted derivatives iucr.orgresearchgate.net.

These studies reveal several common structural features that are likely to be present in the solid-state structure of this compound:

Dimerization: Carboxylic acids in the solid state typically form centrosymmetric hydrogen-bonded dimers through their carboxyl groups. This results in a characteristic head-to-head arrangement stabilized by strong O—H···O hydrogen bonds nih.gov.

Conformation: The conformation of the oxo-alkanoic acid side chain relative to the phenoxy group is influenced by steric and electronic factors. In many phenoxyalkanoic acids, the side chain is not coplanar with the aromatic ring iucr.org. The torsion angles defining the orientation of the butenoic acid chain relative to the phenoxy group would be a key feature of the molecular conformation.

The analysis of related structures like 4-(3-methoxyphenoxy)butyric acid shows that the molecule can adopt a nearly planar conformation, with all non-hydrogen atoms lying in a common plane. This compound also forms the typical centrosymmetric dimers via hydrogen bonds nih.gov. The presence of the double bond in this compound would introduce more rigidity to the butenoic acid chain compared to a saturated butyric acid chain.

Table 4: Common Crystallographic Features of Phenoxyalkanoic Acids

| Feature | Description |

| Primary Supramolecular Motif | Centrosymmetric dimers formed through O—H···O hydrogen bonds between the carboxylic acid groups. |

| Molecular Conformation | The orientation of the alkanoic acid chain with respect to the plane of the phenyl ring is variable and influenced by substituents and crystal packing forces. iucr.orgresearchgate.net |

| Intermolecular Interactions | In addition to hydrogen bonding, weak C—H···O and C—H···π interactions often play a significant role in the overall crystal packing. researchgate.net |

Computational and Theoretical Studies of 4 Phenoxy 2 Butenoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system, from which numerous molecular properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. stackexchange.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons.

A key application of DFT is geometry optimization, an iterative process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. stackexchange.com For 4-phenoxy-2-butenoic acid, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict its most stable conformation. orientjchem.org This process calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are zero. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which represent the molecule's most probable structure. nih.govresearchgate.net

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carbonyl) | ~1.21 Å |

| Bond Length | O-H (Carboxyl) | ~0.97 Å |

| Bond Length | C=C (Butenoic chain) | ~1.34 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Angle | O=C-O (Carboxyl) | ~124° |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C-C-O-C (Phenoxy group) | ~15° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, FMO analysis reveals key aspects of its reactivity. The spatial distribution of the HOMO would likely be concentrated on the electron-rich phenoxy group and the C=C double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized over the electron-deficient carboxylic acid group, particularly the carbonyl carbon, and the α,β-unsaturated system, marking these as the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of Chemical Reactivity and Stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.dewikipedia.org It provides information on atomic charges, hybridization, and the nature of orbital interactions, corresponding closely to the familiar Lewis structure concepts of bonds and lone pairs. nih.gov

In an NBO analysis of this compound, the calculated natural atomic charges would quantify the electron distribution. Significant negative charges are expected on the highly electronegative oxygen atoms of the carboxyl and phenoxy groups, while the carbonyl carbon and the acidic hydrogen would exhibit positive charges. This charge distribution highlights the polarity of the molecule. The analysis also details the hybridization of each atom, confirming, for example, the sp² character of the carbonyl carbon and the carbons in the phenyl ring.

Furthermore, NBO analysis quantifies delocalization effects through second-order perturbation theory, which evaluates donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. orientjchem.orgresearchgate.net For this molecule, significant interactions would be expected, such as the delocalization of lone pair electrons from the phenoxy oxygen into the π* antibonding orbitals of the phenyl ring, and the conjugation within the α,β-unsaturated carboxylic acid moiety.

| Atom | Position | Predicted Natural Charge (e) |

|---|---|---|

| O1 | Carbonyl Oxygen | -0.65 |

| O2 | Hydroxyl Oxygen | -0.75 |

| H1 | Carboxyl Hydrogen | +0.52 |

| C1 | Carbonyl Carbon | +0.80 |

| O3 | Phenoxy Oxygen | -0.58 |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com It is generated by mapping the calculated electrostatic potential onto the molecule's electron density surface. The map uses a color spectrum to indicate different potential values: red signifies regions of most negative potential (electron-rich), which are attractive to a positive charge, while blue indicates areas of most positive potential (electron-poor), which are repulsive to a positive charge. openstax.orgpearson.com Green and yellow represent intermediate potential values. libretexts.org

For this compound, the ESP map would clearly illustrate its reactive sites. The most intense red regions would be located around the two oxygen atoms of the carboxylic acid group and the ether oxygen of the phenoxy group, due to their high electronegativity and the presence of lone pairs. These areas represent the sites most susceptible to electrophilic attack. The most positive potential, shown in blue, would be concentrated on the acidic hydrogen of the carboxyl group, confirming its high acidity and susceptibility to deprotonation by a base. wuxiapptec.com The map provides a powerful visual tool for predicting intermolecular interactions and chemical reactivity. openstax.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules and its behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). frontiersin.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netmdpi.com

A molecular docking study of this compound could be performed against a relevant biological target, such as an enzyme implicated in a disease pathway. The results would predict the most stable binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the carboxylic acid group is a potent hydrogen bond donor and acceptor, and the phenyl ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Interaction Types | Hydrogen bond between carboxyl group and Arg120/Ser530 |

| Hydrophobic interaction between phenoxy group and Tyr355 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its conformational dynamics and its interactions with biological macromolecules, such as enzymes or receptors, over time. This technique allows for the observation of molecular motion that is often not accessible through experimental methods alone.

Key parameters and analyses in a typical MD simulation study for this compound would include Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of non-bonded interaction energies to quantify the contribution of different energy terms to the binding affinity. nih.gov

Table 1: Hypothetical MD Simulation Parameters for this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, AMBERff14SB |

| Solvent Model | TIP3P water |

| System Size | ~50,000 atoms |

| Simulation Time | 100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy |

The insights gained from MD simulations can guide the rational design of more potent and selective derivatives of this compound by providing a dynamic understanding of its interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivatives

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. arkat-usa.org For derivatives of this compound, QSAR studies can be instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards more promising candidates.

2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecules. These descriptors can include molecular weight, logP (lipophilicity), molar refractivity, and various connectivity indices. The relationship is typically established using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). pharmacophorejournal.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. researchgate.net These approaches require the alignment of the molecular structures and generate steric and electrostatic fields around them. The variation in these fields is then correlated with the changes in biological activity, providing a 3D map that highlights regions where modifications to the chemical structure could enhance activity. researchgate.net

Table 2: Hypothetical 2D-QSAR Descriptors and Biological Activity for this compound Derivatives

| Derivative | LogP | Molecular Weight | Polar Surface Area | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Compound 1 | 2.5 | 192.19 | 46.53 | 10.2 |

| Compound 2 (4-chloro) | 3.2 | 226.63 | 46.53 | 5.8 |

| Compound 3 (4-methoxy) | 2.4 | 222.22 | 55.76 | 8.1 |

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds. arkat-usa.org

Pharmacophore Development and Validation

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For a series of active this compound derivatives, a pharmacophore model can be developed to define the key chemical features responsible for their activity.

The development of a pharmacophore model typically involves the following steps:

Selection of a training set: A group of structurally diverse and active compounds is chosen.

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified.

Model generation and validation: A pharmacophore model is generated based on the alignment of the identified features. The model is then validated for its ability to distinguish between active and inactive compounds. nih.gov

Table 3: Hypothetical Pharmacophoric Features for Active this compound Derivatives

| Pharmacophoric Feature | Description |

|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| Aromatic Ring | Phenoxy group |

| Hydrophobic Region | Phenyl ring |

Once validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.gov

In Silico Predictions of Molecular and Pharmacokinetic Properties

Absorption and Distribution Prediction

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For this compound, these predictions can help to assess its potential as an orally administered drug and its ability to reach its target site in the body.

Absorption is often predicted by considering physicochemical properties such as lipophilicity (logP), solubility, and polar surface area (PSA). nih.gov Computational models can also predict human intestinal absorption (HIA) and permeability through cell membranes, such as the Caco-2 cell line model. semanticscholar.org Rules like Lipinski's Rule of Five are commonly used as a preliminary filter for oral bioavailability. nih.gov

Distribution predictions focus on aspects like plasma protein binding and the ability to cross biological barriers, most notably the blood-brain barrier (BBB). semanticscholar.org The predicted BBB penetration is crucial for compounds targeting the central nervous system. These predictions are based on models that incorporate descriptors such as molecular size, charge, and lipophilicity. semanticscholar.org

Table 4: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 192.19 g/mol | Compliant with Lipinski's Rule (<500) |

| logP | 2.5 | Optimal for membrane permeability |

| Topological Polar Surface Area | 46.53 Ų | Good intestinal absorption predicted (<140 Ų) |

| Human Intestinal Absorption | >90% | High probability of good absorption |

| Blood-Brain Barrier Penetration | Low | Not likely to cross the BBB |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

These in silico predictions provide a valuable, cost-effective way to evaluate the pharmacokinetic profile of this compound and its derivatives, helping to guide molecular design towards compounds with more favorable drug-like properties. iapchem.org

Research Applications of 4 Phenoxy 2 Butenoic Acid and Its Derivatives

Applications in Organic Synthesis Methodology

The unique structural features of 4-phenoxy-2-butenoic acid and its derivatives make them valuable tools for synthetic chemists. Their reactivity and molecular framework are leveraged in the creation of novel compounds and in strategies to streamline complex syntheses.

Building Blocks for Complex Molecular Architectures

Derivatives of this compound, such as 4-oxobutenoic acids, are recognized as important building blocks in the field of drug discovery. Their inherent reactivity makes them versatile starting points for the synthesis of more complex and potentially biologically active molecules. The α,β-unsaturated carboxylic acid motif present in these structures is particularly useful for constructing a wide range of molecular frameworks, finding application in the synthesis of both pharmaceuticals and natural products.

Protection of Functional Groups

In the multistep synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from undergoing unwanted reactions. This is achieved through the use of protecting groups, which are chemical moieties that can be selectively introduced and later removed. While the butenoic acid framework is a versatile component in organic synthesis, the specific use of this compound as a protecting group is not extensively documented in readily available scientific literature. The principles of functional group protection are well-established, with a variety of reagents and methods available for different functional groups and reaction conditions. wikipedia.orgorganic-chemistry.orguchicago.edu The selection of a suitable protecting group is crucial for the success of a synthetic route, requiring it to be stable under the reaction conditions while being easily removable without affecting other parts of the molecule. ucoz.com

Scaffold for Lead-like Library Synthesis

A key strategy in modern drug discovery is the synthesis and screening of large collections of compounds, known as chemical libraries, to identify "lead" compounds with promising biological activity. Derivatives of this compound, specifically the 4-oxo-2-butenamide scaffold, have been effectively utilized in a "build-couple-transform" approach to generate lead-like libraries. This method allows for the creation of a diverse range of molecular structures with favorable properties for further development into potential drug candidates.

This innovative approach involves nineteen different chemical transformations of the 4-oxo-2-butenamide template, including cyclizations, reductions, and addition reactions. By employing a pool-transformation strategy with various building blocks, researchers have successfully synthesized a library containing over 170 distinct compounds. A significant portion of this library (42.7%) falls within the desired "lead-like" chemical space, possessing physicochemical properties suitable for the initial stages of drug discovery. wikipedia.org

Potential in Agrochemical Research

Beyond the realm of synthetic chemistry, this compound and its analogues have demonstrated significant potential in agricultural applications, particularly in the areas of plant growth regulation and the development of novel herbicides.

Plant Growth Regulation Studies

A patent application has disclosed that derivatives of 4-phenoxy-2-butene exhibit notable activity as plant growth regulators. Specifically, these compounds have been identified as inhibitors of cytokinin activity, a class of plant hormones that promote cell division. This inhibitory action can be harnessed for various agricultural purposes.

The disclosed activities of these 4-phenoxy-2-butene derivatives include:

Seed Germination Regulation: The ability to control the timing and success of seed sprouting.

Senescence Delay: The capacity to slow down the aging process in plants, potentially extending the freshness and shelf-life of crops.

Retardation of Seedling Development: The ability to slow the initial growth of seedlings.

These properties suggest that 4-phenoxy-2-butene derivatives could be developed into valuable tools for managing crop growth and development.

Herbicide Analogues and Their Environmental Impact Studies

The phenoxyacetic acid class of compounds has a long history of use as herbicides. These synthetic auxins disrupt the normal growth processes of targeted weeds. However, the widespread use of any herbicide raises concerns about its environmental fate and potential impact on non-target organisms.

Research into phenoxy herbicides, which are structurally related to this compound, provides insights into their environmental behavior. Studies have shown that these herbicides can persist in the environment, with their longevity influenced by factors such as soil type, moisture, and sunlight. For example, the persistence of phenoxy herbicides in forest vegetation has been studied, with residues being detectable for extended periods after application.

Furthermore, the ecotoxicological effects of these herbicides are a critical area of investigation. Runoff from treated areas can lead to the contamination of water bodies, and the impact on non-target plants and aquatic life is a significant consideration. The introduction of herbicide-resistant crops has the potential to increase the use of certain herbicides, further emphasizing the need for a thorough understanding of their environmental impact to ensure their safe and sustainable use. ucoz.com

Relevance in Materials Science and Polymer Chemistry

While direct and extensive research on this compound within materials science is not widely documented, the inherent chemical functionalities of its derivatives—the α,β-unsaturated carboxylic acid motif and the phenoxy group—suggest potential applications in polymer chemistry and advanced materials.

Polymer Precursors